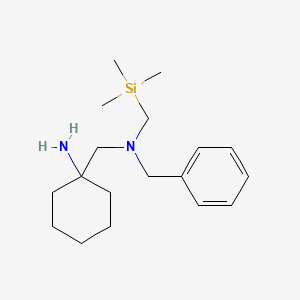
Dimethyl-13C2,d6 sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-13C2,d6 sulfate, with the chemical formula (13CD3O)2SO2, is a stable isotope-labeled compound. It contains two deuterium atoms (D) and two carbon-13 atoms (13C) in its structure. The molecular weight of this compound is 134.15 g/mol .
Métodos De Preparación
Synthetic Routes:: Dimethyl-13C2,d6 sulfate can be synthesized through the reaction of dimethyl sulfate (CH3OSO2Cl) with deuterated methanol (CD3OD). The reaction proceeds as follows:
CH3OSO2Cl+CD3OD→(13CD3O)2SO2+HCl
Industrial Production:: Industrial production typically involves large-scale synthesis using isotopically labeled starting materials. The compound is essential for research and analytical purposes.
Análisis De Reacciones Químicas
Dimethyl-13C2,d6 sulfate participates in various chemical reactions:
Alkylation Reactions: It serves as an alkylating agent, transferring the isotopic label to other molecules.
Sulfation Reactions: this compound can be used to introduce the isotopic label into sulfate esters.
Substitution Reactions: It undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reactions typically occur under mild conditions, using bases or nucleophiles (e.g., amines, alcohols) in polar solvents.
Aplicaciones Científicas De Investigación
Dimethyl-13C2,d6 sulfate finds applications in:
Metabolic Studies: Researchers use it to trace metabolic pathways and study drug metabolism.
Protein Labeling: Isotopic labeling aids in protein quantification and proteomics research.
NMR Spectroscopy: The compound serves as an internal reference in NMR experiments.
Drug Development: It plays a role in drug discovery and pharmacokinetic studies.
Mecanismo De Acción
The exact mechanism of action for Dimethyl-13C2,d6 sulfate depends on its specific application. its isotopic label allows researchers to track its fate within biological systems, aiding in mechanistic studies.
Comparación Con Compuestos Similares
Dimethyl-13C2,d6 sulfate stands out due to its dual isotopic labeling (13C and D). Similar compounds include:
- Dimethyl sulfate-13C2 (single 13C label)
- Dimethyl sulfate-d6 (single D label)
These isotopically labeled compounds serve as valuable tools in scientific research and analytical chemistry. Their unique labeling patterns enable precise investigations and enhance our understanding of complex processes
Propiedades
Fórmula molecular |
C2H6O4S |
|---|---|
Peso molecular |
134.16 g/mol |
Nombre IUPAC |
bis(trideuterio(113C)methyl) sulfate |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1D3,2+1D3 |
Clave InChI |
VAYGXNSJCAHWJZ-KLFIIISESA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OS(=O)(=O)O[13C]([2H])([2H])[2H] |
SMILES canónico |
COS(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)





![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)



